6-Hydroxy-5-methylnicotinaldehyde
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Overview
Description
6-Hydroxy-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the hydroxylation of 5-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced catalytic systems to ensure high efficiency and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve maximum yield while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Hydroxy-5-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.
Medicine: Research explores its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s disease, due to its structural similarity to other bioactive compounds.
Industry: It is used in the development of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Its structural features enable it to bind to specific receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
5-Hydroxy-6-methylnicotinaldehyde: Similar structure but with hydroxyl and methyl groups at different positions.
6-Hydroxy-5-methylpyridine: Lacks the aldehyde group, affecting its reactivity and applications.
Nicotinaldehyde: The parent compound without the hydroxyl and methyl substitutions.
Uniqueness: 6-Hydroxy-5-methylnicotinaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDICQRAWACOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289194-02-0 |
Source
|
Record name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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